Positional Bromine Selectivity: C-6 vs. C-7 Substitution Impacts PARP10 Mutant Selectivity
The dq scaffold with a C-7 bromo substituent (structurally analogous to the target compound's C-6 bromo position within the same core framework) demonstrated 10-fold selectivity for the engineered LG-PARP10 mutant over wild-type PARP10, establishing that bromine placement within the dihydroisoquinolinone ring system directly dictates differential binding to hydrophobic subpockets [1]. This positional sensitivity is critical: the target compound bears bromine at C-6 rather than C-7, which according to dq scaffold SAR principles targets an alternative hydrophobic subpocket within the nicotinamide-binding site, distinct from the cavity engaged by C-7 substituents [2].
| Evidence Dimension | Positional bromine substitution effect on PARP mutant selectivity |
|---|---|
| Target Compound Data | 6-Bromo substitution pattern (C-6 position) on dq scaffold |
| Comparator Or Baseline | 7-Bromo substituted dq analogue (exact compound from Morgan et al., 2015) |
| Quantified Difference | 7-Bromo dq analogue: 10-fold selectivity for LG-PARP10 vs. WT-PARP10; C-6 bromo substitution predicted to engage distinct hydrophobic subpocket |
| Conditions | In vitro PARP10 enzymatic assay; engineered LG-PARP10 mutant vs. wild-type PARP10 |
Why This Matters
Bromine positional isomerism on the dq scaffold produces differential selectivity profiles; procurement of the correct C-6 bromo isomer is essential for SAR campaigns targeting specific PARP family hydrophobic pockets.
- [1] Morgan RK, Carter-O'Connell I, Cohen MS. Selective inhibition of PARP10 using a chemical genetics strategy. Bioorg Med Chem Lett. 2015;25(21):4770-4774. PMID: 26231158. View Source
- [2] Morgan RK, Cohen MS. Rational Design of Cell-Active Inhibitors of PARP10. ACS Med Chem Lett. 2019;10(1):74-79. doi:10.1021/acsmedchemlett.8b00429. View Source
